Diiodo(p-cymene)ruthenium(II) dimer

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

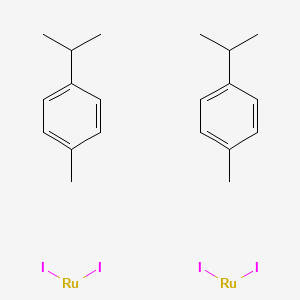

Structure

2D Structure

属性

分子式 |

C20H28I4Ru2 |

|---|---|

分子量 |

978.2 g/mol |

IUPAC 名称 |

bis(diiodoruthenium);bis(1-methyl-4-propan-2-ylbenzene) |

InChI |

InChI=1S/2C10H14.4HI.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 |

InChI 键 |

LFZLOZMPZOKWDN-UHFFFAOYSA-J |

规范 SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Ru](I)I.[Ru](I)I |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diiodo(p-cymene)ruthenium(II) Dimer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diiodo(p-cymene)ruthenium(II) dimer, a critical precursor and catalyst in various chemical transformations, including asymmetric synthesis.[1] The document outlines the prevalent synthetic methodologies, presents key quantitative data, and offers a detailed experimental protocol for its preparation.

Quantitative Data Summary

The physicochemical properties of this compound, [RuI₂(p-cymene)]₂, are essential for its characterization and application. The following table summarizes key quantitative data for this organometallic compound.

| Property | Value |

| Chemical Formula | C₂₀H₂₈I₄Ru₂[2] |

| Molecular Weight | 978.19 g/mol [2][3] |

| Appearance | Red to dark-red crystalline solid[2][4] |

| Melting Point | 234 - 236 °C[2][5] |

| CAS Number | 90614-07-6[2][3] |

Experimental Protocol: Halide Exchange Reaction

The most common and established method for the synthesis of this compound is through a halide exchange reaction, starting from the more readily available dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂).[1][6] This process involves the substitution of chloride ligands with iodide ions. Several variations of this protocol exist, with differences in the choice of solvent and iodide source.

Method 1: Biphasic System with Phase Transfer Catalyst

This method utilizes a biphasic system of dichloromethane (B109758) and water, with a phase transfer catalyst to facilitate the reaction.

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

-

Potassium iodide (KI)[1]

-

Tetramethylammonium (B1211777) iodide (TMAI) (catalytic amount)[6]

-

Dichloromethane (CH₂Cl₂)[1]

-

Deionized water[1]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[1][7]

-

Celite[1]

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.0 g of dichloro(p-cymene)ruthenium(II) dimer in 50 mL of dichloromethane in a round-bottom flask.[1][6]

-

To this suspension, add 66 mg of tetramethylammonium iodide.[1][6]

-

In a separate beaker, prepare a solution of 10.2 g of potassium iodide in 50 mL of deionized water.[6]

-

Add the aqueous potassium iodide solution to the dichloromethane suspension, forming a biphasic mixture.[1][6]

-

Stir the mixture vigorously at room temperature for approximately 15 hours.[1][6]

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer (a deep red-brown color) from the aqueous layer.[7]

-

Extract the aqueous layer with two additional 40 mL portions of dichloromethane.[6]

-

Combine all the organic fractions and wash them with three 40 mL portions of deionized water.[6][7]

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][7]

-

Filter the solution, potentially through a pad of Celite, to remove the drying agent and any fine solid impurities.[1]

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the this compound as a reddish-brown solid.[1][6][7] A reported yield for a similar procedure is approximately 3.07 g.[6]

Method 2: Reaction in Acetone (B3395972)

This alternative protocol employs acetone as the solvent for the halide exchange reaction.

Materials:

Procedure:

-

In a round-bottom flask, suspend 1.0 g of dichloro(p-cymene)ruthenium(II) dimer in 50 mL of acetone.[7]

-

Add an excess of sodium iodide (e.g., 2.44 g, approximately 10 equivalents) to the suspension.[4][7]

-

Reflux the mixture with stirring for a period ranging from 4 to 24 hours. The color of the suspension will change from red to a dark brown.[4][7]

-

After cooling the reaction mixture to room temperature, remove the acetone using a rotary evaporator.[4][7]

-

To the resulting solid, add dichloromethane (50 mL) and deionized water (50 mL) and transfer the mixture to a separatory funnel.[7]

-

Separate the layers and extract the aqueous phase with additional portions of dichloromethane (e.g., 2 x 25 mL).[7]

-

Combine the organic extracts, wash with distilled water (e.g., 3 x 50 mL), and dry over an anhydrous drying agent like magnesium sulfate.[7]

-

Filter and remove the solvent in vacuo to yield the final product as a red-brown solid.[7]

Experimental Workflow and Logic

The synthesis of this compound follows a logical sequence of steps designed to efficiently replace the chloride ligands with iodide ligands and then purify the final product. The following diagram illustrates the general workflow for the synthesis.

Caption: Synthetic workflow for [RuI₂(p-cymene)]₂.

This technical guide provides a foundational understanding of the synthesis of this compound, a valuable compound in modern chemistry. For further applications and detailed spectroscopic characterization, consulting the primary literature is recommended.

References

An In-depth Technical Guide to the Structural and Spectroscopic Properties of [RuI₂(p-cymene)]₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and spectroscopic properties of the organometallic complex di-μ-iodo-bis[(p-cymene)iodoruthenium(II)], commonly denoted as [RuI₂(p-cymene)]₂. This dimeric ruthenium complex is a significant precursor in the synthesis of various catalytic and medicinal compounds. This document collates available data on its structural characteristics, primarily drawing comparisons with its well-documented chloro-analogue, and details its spectroscopic signatures. Experimental protocols for its synthesis and characterization are also provided to aid researchers in their practical applications.

Structural Properties

Each ruthenium atom is coordinated in a pseudo-octahedral fashion by the η⁶-p-cymene ligand (forming the "seat" of the stool) and three iodide ligands (the "legs"). Two of these iodide ligands are bridging (μ-I), connecting the two ruthenium centers, while one is terminal.

Table 1: Structural Data for [RuCl₂(p-cymene)]₂ (as a representative model for the dimeric core)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.984(1) |

| b (Å) | 14.052(1) |

| c (Å) | 12.189(1) |

| β (°) | 114.810(1) |

| Ru-Cl (bridging) (Å) | ~2.42 - 2.45 |

| Ru-Cl (terminal) (Å) | ~2.41 |

| Ru-Ru distance (Å) | ~3.67 |

| Ru-C (p-cymene) (Å) | ~2.16 - 2.22 |

Data is for a representative structure of the chloro-analogue and may vary slightly between different reported structures.

The Ru-I bond length in the monomeric complex [RuI₂(η⁶-cymene)(P{NMe₂}₃)] has been determined by X-ray crystallography, providing an insight into the expected bond lengths in the dimeric species.[1]

Logical Relationship of Structural Analysis

References

An In-depth Technical Guide to the Thermal Stability of Diiodo(p-cymene)ruthenium(II) Dimer

The searches have yielded significant information. I have confirmed the melting point of Diiodo(p-cymene)ruthenium(II) dimer is 234-236 °C, and decomposition starts in this range. A general TGA protocol has been found, suggesting heating at a constant rate (e.g., 10 °C/min) to a final temperature of around 600 °C. While a specific TGA curve for the diiodo dimer is unavailable, the decomposition is expected to involve the loss of the p-cymene (B1678584) ligand.

For the signaling pathway, the research indicates that ruthenium(II) p-cymene complexes, particularly those with specific ligands, can act as anticancer agents. One significant mechanism identified is the inhibition of VEGFR2. I have found several detailed descriptions and diagrams of the VEGFR2 signaling pathway, which is involved in angiogenesis. This provides a solid basis for creating the mandatory visualization.

Information on handling and storage has also been found, indicating the compound is moisture-sensitive and should be stored under an inert atmosphere at 2-8 °C.

The remaining task is to synthesize this information into the requested in-depth technical guide, create the tables and the Graphviz diagram for the VEGFR2 signaling pathway based on the gathered information, and formulate the detailed experimental protocol for thermal analysis. No further searches are immediately necessary to complete the core requirements of the user request.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of this compound, [RuI₂(p-cymene)]₂. The document details the compound's thermal properties, experimental protocols for its analysis, and its relevance in the context of drug development, particularly concerning its potential anticancer properties through signaling pathway interactions.

Core Compound Properties

This compound is an organometallic compound with the chemical formula C₂₀H₂₈I₄Ru₂. It is a reddish-brown, air-stable solid that serves as a versatile precursor in catalysis and medicinal chemistry. Its stability is a critical factor for storage, handling, and application in various chemical reactions. The compound should be stored in a cool, dark place (2-8°C) under an inert atmosphere as it is sensitive to moisture.[1][2][3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₈I₄Ru₂ | [1][6] |

| Molecular Weight | 978.19 g/mol | [1] |

| Appearance | Reddish-brown solid/powder | [4][5] |

| Melting Point | 234-236 °C | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere, protect from light | [1][2][3] |

Thermal Stability and Decomposition

The thermal stability of this compound is a key parameter for its application, especially in catalytic processes that may require elevated temperatures. The onset of thermal decomposition is closely related to its melting point.

| Thermal Property | Observation | Source(s) |

| Decomposition Temperature | Onset of decomposition occurs in the range of its melting point, 234-236 °C. | [7] |

| Decomposition Process | The decomposition likely involves the loss of the p-cymene ligand, followed by the breakdown of the inorganic framework. | [7] |

While a specific thermogravimetric analysis (TGA) curve for the diiodo dimer is not widely available in the literature, the established melting point provides a strong indication of its thermal limits.[7]

Experimental Protocol: Thermal Analysis

To quantitatively assess the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended experimental techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is calibrated according to the manufacturer's specifications. A simultaneous TGA-DTA (Differential Thermal Analysis) instrument can provide additional information on thermal events.[8][9]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Argon (inert atmosphere) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for such analyses.[7]

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C to ensure complete decomposition.[7]

-

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting plot is the thermogram.

-

Data Analysis: Determine the onset temperature of decomposition from the thermogram, which corresponds to the initial significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of phase transitions, such as melting and decomposition, and to measure the heat flow associated with these events.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument using standard reference materials.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or Argon with a constant flow rate.

-

Heating Rate: A heating rate of 10 °C/min is typically used.

-

Temperature Range: Scan from ambient temperature to a temperature beyond the decomposition point, for instance, up to 300 °C.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The resulting DSC curve will show endothermic peaks corresponding to melting and exothermic events that may be associated with decomposition.

Relevance in Drug Development: Anticancer Activity and Signaling Pathways

Ruthenium(II) p-cymene complexes have garnered significant interest as potential anticancer agents, offering an alternative to platinum-based drugs.[8][10][11] Their mechanism of action can involve the inhibition of critical signaling pathways in cancer cells.

One of the key targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[12] VEGFR2 is a crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13][14] Inhibition of the VEGFR2 signaling pathway can thus be an effective anticancer strategy.

VEGFR2 Signaling Pathway Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 initiates a cascade of downstream signaling events that promote cell proliferation, migration, and survival.[15][13] Ruthenium(II) p-cymene complexes can interfere with this pathway, although the exact mechanism of inhibition by the diiodo dimer itself requires further specific investigation. The general pathway that could be targeted is depicted below.

Caption: VEGFR2 signaling pathway and potential inhibition by Ruthenium complexes.

Experimental Workflow for Assessing Anticancer Activity

The evaluation of the anticancer potential of this compound would typically follow a structured experimental workflow.

Caption: Experimental workflow for evaluating the anticancer activity of the compound.

Conclusion

This compound exhibits moderate thermal stability, with decomposition commencing around its melting point of 234-236 °C. Understanding these thermal properties through techniques like TGA and DSC is crucial for its handling and application in synthesis and catalysis. Furthermore, its potential role as a precursor for anticancer agents, possibly through the inhibition of key signaling pathways like VEGFR2, underscores the importance of continued research into this and related ruthenium complexes for drug development. This guide provides the foundational knowledge and experimental framework for scientists and researchers to further explore the properties and applications of this versatile organometallic compound.

References

- 1. chemscene.com [chemscene.com]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound | 90614-07-6 [m.chemicalbook.com]

- 4. This compound [lzchemical.com]

- 5. This compound-SINOCOMPOUND [en.sinocompound.com]

- 6. This compound, CasNo.90614-07-6 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. p-Cymene Complexes of Ruthenium(II) as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA-Binding Capabilities and Anticancer Activities of Ruthenium(II) Cymene Complexes with (Poly)cyclic Aromatic Diamine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p-Cymene Complexes of Ruthenium(II) as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ruthenium(ii) p-cymene complexes of a benzimidazole-based ligand capable of VEGFR2 inhibition: hydrolysis, reactivity and cytotoxicity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. biorbyt.com [biorbyt.com]

- 14. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

In-Depth Technical Guide to the Solubility Characteristics of Diiodo(p-cymene)ruthenium(II) Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diiodo(p-cymene)ruthenium(II) dimer, a key organometallic complex in catalysis and a precursor for various therapeutic candidates. Understanding its solubility is critical for its application in synthesis, purification, and formulation.

Core Physicochemical Properties

This compound, with the chemical formula C₂₀H₂₈I₄Ru₂, is typically a red to reddish-brown solid.[1] It is recognized for its utility as a catalyst in a variety of chemical transformations, including enantioselective hydrogenation.[1][2] The compound is sensitive to moisture and light, necessitating storage under an inert atmosphere at temperatures between 2-8°C.[1][2]

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Solubility | Reference |

| Aqueous | Water | Insoluble | [1][2][3][4][5][6][7] |

| Chlorinated | Dichloromethane (B109758) (CH₂Cl₂) | Soluble | [1][4] |

| Chloroform (CHCl₃) | Soluble | [4] | |

| Other Organics | No specific data available for the diiodo dimer. However, related Ru(p-cymene) complexes show solubility in DMSO and methanol. | - |

This solubility profile indicates that chlorinated solvents are the preferred choice for dissolving this compound for reactions, purification, and spectroscopic analysis. Its insolubility in water is a key characteristic for work-up procedures involving biphasic systems.

Experimental Protocols

A definitive, standardized protocol for the quantitative determination of this specific compound's solubility is not detailed in the available literature. However, a general experimental approach for determining solubility can be outlined. Furthermore, understanding its synthesis is crucial as the purification steps rely heavily on its solubility properties.

General Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the equilibrium saturation method followed by quantitative analysis.

Synthesis Protocol via Halide Exchange

The most common laboratory synthesis of this compound involves a halide exchange reaction starting from its more common chloro-analogue, dichloro(p-cymene)ruthenium(II) dimer.[8] This process leverages a biphasic system where the product's solubility in the organic phase drives the reaction to completion.

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

-

Sodium Iodide (NaI) or Potassium Iodide (KI)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), the starting material, [RuCl₂(p-cymene)]₂, is dissolved in dichloromethane.[8]

-

A separate aqueous solution of excess sodium or potassium iodide is prepared.[8]

-

The aqueous iodide solution is added to the dichloromethane solution of the ruthenium complex.

-

The resulting biphasic mixture is stirred vigorously at room temperature for several hours (e.g., 15-24 hours).[4][8] The color of the organic layer will darken to a deep red-brown.[4]

-

The mixture is transferred to a separatory funnel, and the organic layer is collected.[4][8]

-

The aqueous layer is extracted multiple times with fresh dichloromethane to recover any remaining product.[4]

-

The combined organic extracts are washed with deionized water to remove any remaining iodide salts.[4]

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation) to yield the this compound as a red-brown solid.[4]

Conclusion for Drug Development Professionals

The solubility characteristics of this compound are fundamental to its utility. Its high solubility in solvents like dichloromethane allows for homogeneous reaction conditions, which is critical for its role as a catalyst precursor. For drug development, this solubility profile is a double-edged sword. While facilitating organic synthesis of more complex, active pharmaceutical ingredients, its poor aqueous solubility means that any direct therapeutic application would require significant formulation strategies to ensure bioavailability. Future research may focus on derivatization of the p-cymene (B1678584) ligand or substitution of the iodide ligands to modulate solubility for specific applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Diiodo(p-cymene)ruthenium(II) dimmer [chembk.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 90614-07-6 [m.chemicalbook.com]

- 5. Ruthenium p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 90614-07-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Synthesis of Diiodo(p-cymene)ruthenium(II) Dimer from Dichloro(p-cymene)ruthenium(II) Dimer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diiodo(p-cymene)ruthenium(II) dimer, [RuI₂(p-cymene)]₂, an important precursor and catalyst in organometallic chemistry and asymmetric synthesis. The document provides a thorough experimental protocol for the halide exchange reaction starting from its chloro-analogue, dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂.[1] It also includes a compilation of quantitative data and visualizations to facilitate understanding and replication of the synthesis.

Synthetic Protocol: Halide Exchange Reaction

The synthesis of this compound is primarily achieved through a halide exchange reaction where the chloride ligands in the starting dimer are substituted by iodide ions.[1][2] This transformation is typically carried out in a biphasic system, facilitating the separation of the product.[1]

Experimental Workflow

The logical flow of the synthesis, from preparation to product isolation, is outlined below.

Caption: Experimental workflow for the synthesis of [RuI2(p-cymene)]2.

Detailed Experimental Procedure

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

-

Potassium iodide (KI)

-

Tetramethylammonium iodide

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Celite

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Protocol:

-

Under an inert nitrogen atmosphere, dissolve 2.0 g of [RuCl₂(p-cymene)]₂ in 50 mL of dichloromethane in a round-bottom flask.[1]

-

In a separate beaker, prepare a solution of 10.2 g of potassium iodide (KI) in 50 mL of deionized water.[2]

-

Add 66 mg of tetramethylammonium iodide to the ruthenium solution, followed by the aqueous KI solution.[1]

-

Stir the resulting biphasic mixture vigorously at room temperature for approximately 15 hours under an inert atmosphere.[1][2]

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic and aqueous layers. Extract the aqueous layer with two 40 mL portions of dichloromethane.[3]

-

Combine all organic phases and wash them with three 40 mL portions of water.[3]

-

Dry the combined organic layer over anhydrous sodium sulfate.[3]

-

Filter the solution through a pad of Celite to obtain a reddish-brown solution.[1]

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, [RuI₂(p-cymene)]₂.[1][3]

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis and characterization of [RuI₂(p-cymene)]₂.

Table 1: Reaction Stoichiometry and Yield

| Reactant | Molecular Weight ( g/mol ) | Mass/Volume | Moles | Molar Ratio |

| [RuCl₂(p-cymene)]₂ | 612.39 | 2.0 g | 0.00327 | 1 |

| Potassium Iodide (KI) | 166.00 | 10.2 g | 0.0614 | ~18.8 |

| Tetramethylammonium Iodide | 201.05 | 66 mg | 0.00033 | ~0.1 |

| Dichloromethane (CH₂Cl₂) | - | 50 mL | - | - |

| Water | - | 50 mL | - | - |

| Product | Molecular Weight ( g/mol ) | Reported Yield | Yield (%) | |

| [RuI₂(p-cymene)]₂ | 982.38 | 3.07 g[1] | ~95% |

Yield is calculated based on the reported experimental values.

Table 2: Spectroscopic Characterization Data

| Technique | Expected Signals and Characteristics | Reference |

| ¹H NMR Spectroscopy | The spectrum is expected to be consistent with the structure, showing characteristic signals for the protons of the p-cymene (B1678584) ligand coordinated to the ruthenium center. | [2] |

| ¹³C NMR Spectroscopy | Detailed ¹³C NMR data is not widely published. | [2] |

| Infrared (IR) Spectroscopy | Characteristic bands for the Ru-I stretching vibrations are expected at lower wavenumbers compared to the Ru-Cl stretches in the starting material. | [2] |

| Mass Spectrometry (HRMS) | High-resolution mass spectrometry should show peaks corresponding to the molecular ion or fragments from the loss of iodide or p-cymene ligands. | [2] |

Reaction Scheme and Mechanism

The synthesis proceeds via a straightforward halide exchange mechanism.

Caption: Overall reaction scheme for the synthesis.

The reaction is facilitated by a phase transfer catalyst, tetramethylammonium iodide, which helps to transport the iodide ions from the aqueous phase to the organic phase where the ruthenium complex is dissolved.

Applications in Drug Development and Catalysis

[RuI₂(p-cymene)]₂ is a valuable precursor for the synthesis of a wide range of ruthenium(II) complexes.[2] Its utility stems from the labile nature of the iodide ligands, which are easily substituted. This property allows for the generation of catalytically active species for various transformations, including:

-

Asymmetric Transfer Hydrogenation (ATH): It serves as a robust precatalyst for the enantioselective reduction of prochiral ketones to chiral alcohols, which are important building blocks in the pharmaceutical industry.[4]

-

Catalyst Development: The dimer is a starting point for creating novel ruthenium-based catalysts with tailored electronic and steric properties for a variety of organic transformations.[5]

This technical guide provides a solid foundation for the successful synthesis and application of [RuI₂(p-cymene)]₂ in a research and development setting.

References

An In-depth Technical Guide to the Molecular Structure of Diiodo(p-cymene)ruthenium(II) Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodo(p-cymene)ruthenium(II) dimer, with the chemical formula [RuI2(η6-p-cymene)]2, is a significant organometallic compound widely utilized as a precursor and catalyst in a variety of chemical transformations.[1] Its dimeric structure, featuring bridging iodide ligands, and the versatile reactivity of the ruthenium center make it a subject of considerable interest in fields ranging from organic synthesis to medicinal chemistry. This guide provides a detailed overview of its molecular structure, physicochemical properties, synthesis, and characterization, with a focus on quantitative data and experimental methodologies.

Molecular Structure and Properties

The fundamental structure of this compound consists of two ruthenium atoms bridged by two iodide ligands. Each ruthenium atom is also coordinated to a p-cymene (B1678584) ligand and a terminal iodide ligand. This arrangement results in a pseudo-octahedral coordination geometry around each ruthenium center, often described as a "piano-stool" configuration.[1]

Physicochemical Properties

The general physicochemical properties of the dimer are summarized in the table below.

| Property | Value |

| Chemical Formula | C20H28I4Ru2 |

| Molecular Weight | 978.19 g/mol |

| Appearance | Red to black crystalline powder |

| Melting Point | 234-236 °C |

| Solubility | Insoluble in water, soluble in many organic solvents. |

| Stability | Moisture and light sensitive |

Crystallographic Data

Table of Crystallographic Data for Dichloro(p-cymene)ruthenium(II) Dimer

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Fdd2 |

Note: This data is for the dichloro-analogue and serves as a reference for the diiodo-dimer.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is through a halide exchange reaction starting from its chloro-analogue, Dichloro(p-cymene)ruthenium(II) dimer.

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer ([RuCl2(p-cymene)]2)

-

Potassium iodide (KI)

-

Dichloromethane (B109758) (CH2Cl2)

-

Water (H2O)

-

Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

Procedure:

-

A solution of Dichloro(p-cymene)ruthenium(II) dimer in dichloromethane is prepared.

-

An aqueous solution of potassium iodide is added to the organic solution.

-

A phase transfer catalyst is added to facilitate the reaction between the two phases.

-

The biphasic mixture is stirred vigorously at room temperature for several hours.

-

After the reaction is complete, the organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., Na2SO4).

-

The solvent is removed under reduced pressure to yield the this compound as a solid.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key technique for confirming the structure and purity of the complex in solution.

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).

-

Filter the solution into a 5 mm NMR tube.

¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.54 | Doublet | 2H | Aromatic CH |

| 5.43 | Doublet | 2H | Aromatic CH |

| 2.91 | Septet | 1H | CH(CH₃)₂ |

| 2.15 | Singlet | 3H | Ar-CH₃ |

| 1.29 | Doublet | 6H | CH(CH₃)₂ |

¹³C NMR Data:

Detailed ¹³C NMR data for the diiodo-dimer is not consistently reported. However, the signals for the p-cymene ligand are expected in the aromatic and aliphatic regions, shifted upon coordination to the ruthenium center. For reference, the quaternary carbons of the chloro-analogue appear around 102.3 and 96.9 ppm in CDCl₃.

Experimental Workflow for NMR Analysis:

Caption: General workflow for NMR analysis.

Molecular Visualization

The "piano-stool" geometry of each ruthenium center within the dimeric structure is a key feature.

Caption: Simplified diagram of the dimeric structure.

Conclusion

This compound is a foundational compound in ruthenium chemistry, offering a gateway to a wide range of catalytically active species. Its well-defined dimeric structure, characterized by bridging iodide ligands and a "piano-stool" geometry at each metal center, dictates its reactivity. The detailed experimental protocols for its synthesis and characterization provided herein serve as a valuable resource for researchers in the fields of catalysis and drug development, enabling the reliable preparation and identification of this important organometallic complex. Further crystallographic studies on the diiodo-dimer would be beneficial to provide more precise quantitative structural data.

References

In-Depth Technical Guide to the Spectroscopic Properties of Diiodo(p-cymene)ruthenium(II) Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diiodo(p-cymene)ruthenium(II) dimer, an organometallic compound of significant interest in catalysis and medicinal chemistry. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization data and the experimental protocols necessary for its verification.

Physicochemical Properties

This compound, with the chemical formula [RuI₂(p-cymene)]₂, is a red to dark-red crystalline solid.[1] It is an air-stable dimeric complex where each ruthenium(II) center is coordinated to a p-cymene (B1678584) ligand and two bridging iodide ligands, resulting in a "piano-stool" geometry.[2] This compound serves as a versatile precursor for the synthesis of a wide array of ruthenium complexes.[2]

| Property | Value |

| Chemical Formula | C₂₀H₂₈I₄Ru₂ |

| Molecular Weight | 978.19 g/mol [1] |

| Appearance | Red to dark-red crystalline solid[1] |

| Melting Point | 234 - 236 °C[1] |

| CAS Number | 90614-07-6[1] |

Spectroscopic Data

The structural elucidation and characterization of this compound are primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide characteristic signals corresponding to the p-cymene ligand coordinated to the ruthenium center.[1]

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Solvent |

| 5.54 | Doublet | 2H | Aromatic CH | 5.9 | CDCl₃ |

| 5.43 | Doublet | 2H | Aromatic CH | 5.9 | CDCl₃ |

| 2.91 | Septet | 1H | C H(CH₃)₂ | 7.0 | CDCl₃ |

| 2.15 | Singlet | 3H | Ar-CH₃ | CDCl₃ | |

| 1.29 | Doublet | 6H | CH(C H₃)₂ | 7.0 | CDCl₃ |

¹³C NMR Data

Detailed ¹³C NMR data for this compound is not widely reported in the literature.[1] However, the data for the analogous Dichloro(p-cymene)ruthenium(II) dimer provides a valuable reference for the expected chemical shifts.[1]

| Chemical Shift (δ) ppm (for [RuCl₂(p-cymene)]₂) | Assignment | Solvent |

| 102.3 | C (quaternary) | CDCl₃ |

| 96.9 | C (quaternary) | CDCl₃ |

| 81.5 | C-H (aromatic) | CDCl₃ |

| 81.3 | C-H (aromatic) | CDCl₃ |

| 31.0 | C H(CH₃)₂ | CDCl₃ |

| 22.4 | CH(C H₃)₂ | CDCl₃ |

| 19.5 | Ar-C H₃ | CDCl₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) (for related Ru(p-cymene) complexes) | Assignment |

| ~3085 | ν(C-H) aromatic |

| ~2976 | ν(C-H) aliphatic |

| ~1581 | ν(C=C) aromatic |

| ~1433 | ν(C=C) aromatic |

| ~800 | ν(Ru-C) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is anticipated to show absorption bands arising from metal-to-ligand charge transfer (MLCT) and ligand-centered π-π* transitions.[1] Specific molar absorptivity values for the diiodo dimer are not extensively documented. However, related ruthenium(II) p-cymene complexes typically exhibit broad absorption bands in the visible region.[1]

| Absorption Maximum (λmax) (for related Ru(II) p-cymene complexes) | Assignment |

| ~435 nm | Metal-to-Ligand Charge Transfer (MLCT) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

The synthesis is typically achieved through a halide exchange reaction from the dichloro analogue.

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

-

Potassium iodide (KI)

-

Tetramethylammonium (B1211777) iodide (catalytic amount)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Celite

Procedure:

-

In a flask under an inert atmosphere (e.g., nitrogen), suspend 2.0 g of Dichloro(p-cymene)ruthenium(II) dimer in 50 mL of dichloromethane.

-

To this suspension, add 66 mg of tetramethylammonium iodide.

-

In a separate beaker, dissolve 10.2 g of potassium iodide in 50 mL of deionized water.

-

Add the aqueous potassium iodide solution to the dichloromethane suspension.

-

Stir the resulting biphasic mixture vigorously at room temperature for approximately 15 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic and aqueous layers.

-

Extract the aqueous phase with two 40 mL portions of dichloromethane.

-

Combine all organic phases and wash them with three 40 mL portions of deionized water.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the solution through a pad of Celite.

-

Remove the solvent from the reddish-brown filtrate under reduced pressure to yield the this compound as a solid. A yield of approximately 3.07 g can be expected.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]

-

Filter the solution through a pipette containing a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Ensure the sample height in the NMR tube is adequate for the instrument's detector (typically 4-5 cm).[1]

-

Cap the NMR tube securely.[1]

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.[1]

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.[1]

-

Procedure:

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., dichloromethane or acetonitrile).[1]

-

From the stock solution, prepare a series of dilutions to a concentration that provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).[1]

Data Acquisition:

-

Instrument: A UV-Vis spectrophotometer.

-

Procedure:

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorbance of the prepared solutions across the desired wavelength range.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Diiodo(p-cymene)ruthenium(II) Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodo(p-cymene)ruthenium(II) dimer, with the chemical formula [RuI₂(p-cymene)]₂, is an organometallic compound that serves as a significant precursor and catalyst in a variety of chemical transformations. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic and solubility data. The information is intended to assist researchers and professionals in chemistry and drug development in effectively utilizing this versatile ruthenium complex.

Physical and Chemical Properties

[RuI₂(p-cymene)]₂ is a dimeric ruthenium complex where each ruthenium atom is coordinated to a p-cymene (B1678584) ligand and two bridging iodide ligands. This structure is often referred to as a "piano-stool" geometry. The compound is typically a red to reddish-brown solid that is sensitive to moisture and light, necessitating storage under an inert atmosphere at low temperatures.[1]

Table 1: Physical and Chemical Properties of [RuI₂(p-cymene)]₂

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈I₄Ru₂ | [1] |

| Molecular Weight | 978.19 g/mol | [1] |

| Appearance | Red to reddish-brown solid | [1] |

| Melting Point | 234 - 236 °C | [1] |

| Solubility | Insoluble in water; Soluble in dichloromethane, chloroform. | [1] |

| CAS Number | 90614-07-6 | [1] |

Spectroscopic Data

The structural integrity and purity of [RuI₂(p-cymene)]₂ are primarily confirmed through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data for [RuI₂(p-cymene)]₂

| Technique | Solvent/Medium | Key Features and Assignments | Reference |

| ¹H NMR | CDCl₃ | Aromatic protons (p-cymene): two doublets; Isopropyl and methyl protons (p-cymene): characteristic shifts and multiplicities. | |

| ¹³C NMR | CDCl₃ | Signals corresponding to the carbon skeleton of the p-cymene ligand coordinated to the ruthenium center. | |

| Infrared (IR) | Solid State | Characteristic bands for aromatic C-H and aliphatic C-H stretching and bending vibrations of the p-cymene ligand. | [1] |

| UV-Vis | Dichloromethane | Data not explicitly found for the dimer, but related monomeric complexes show characteristic absorption bands. |

Experimental Protocols

Synthesis of [RuI₂(p-cymene)]₂

The synthesis of [RuI₂(p-cymene)]₂ is typically achieved through a halide exchange reaction starting from its chloride analogue, [RuCl₂(p-cymene)]₂.

Materials:

-

[RuCl₂(p-cymene)]₂

-

Sodium iodide (NaI)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard Schlenk line glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ in acetone.

-

Add an excess of sodium iodide (typically 3-5 equivalents per ruthenium dimer) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by a color change from the orange-red of the starting material to the deep violet of the product.

-

After the reaction is complete (typically a few hours), remove the acetone under reduced pressure.

-

The resulting solid is then washed with water to remove the sodium chloride byproduct.

-

Further purification can be achieved by washing with a non-polar solvent like hexane (B92381) to remove any unreacted starting material, followed by drying under vacuum.

Bridge Cleavage Reaction with a Generic Phosphine (B1218219) Ligand (PR₃)

A key reaction of [RuI₂(p-cymene)]₂ is the cleavage of the iodide bridges by Lewis bases, such as phosphines, to form monomeric "piano-stool" complexes.

Materials:

-

[RuI₂(p-cymene)]₂

-

Phosphine ligand (e.g., triphenylphosphine, PPh₃)

-

Dichloromethane (DCM)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard Schlenk line glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [RuI₂(p-cymene)]₂ in dry, degassed dichloromethane.

-

In a separate flask, dissolve two equivalents of the phosphine ligand per equivalent of the ruthenium dimer in dichloromethane.

-

Slowly add the phosphine solution to the stirring solution of the ruthenium dimer at room temperature.

-

The reaction is typically rapid and can be monitored by a color change.

-

Stir the reaction mixture for a specified time (e.g., 1 hour) to ensure complete conversion.

-

The solvent can be removed under reduced pressure to yield the monomeric product, [RuI₂(p-cymene)(PR₃)].

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Catalytic Applications and Reactivity

[RuI₂(p-cymene)]₂ is a versatile precatalyst for a range of organic transformations. The iodide ligands are generally more labile than their chloride counterparts, which can lead to higher catalytic activity in some reactions. Key applications include:

-

Transfer Hydrogenation: It is an effective precatalyst for the transfer hydrogenation of ketones and other unsaturated functional groups, often in the presence of a chiral ligand to achieve enantioselectivity.

-

C-H Bond Activation/Functionalization: These ruthenium complexes can catalyze the direct functionalization of C-H bonds, offering more atom-economical synthetic routes.

-

Redox-Neutral Alkylation: In combination with specific phosphine ligands, it forms a highly effective catalyst system for the N-alkylation of amines with alcohols.

The reactivity of [RuI₂(p-cymene)]₂ is dominated by the facile cleavage of the iodide bridges by Lewis bases, which generates the catalytically active monomeric species. The choice of the ancillary ligand (L) in the resulting [RuI₂(p-cymene)L] complex is crucial in tuning the catalyst's activity and selectivity for a specific application.

Conclusion

[RuI₂(p-cymene)]₂ is a valuable organometallic complex with a rich chemistry and broad utility in catalysis. Its synthesis via halide exchange is straightforward, and its reactivity, characterized by the lability of the iodide bridges, allows for the generation of a wide array of catalytically active monomeric species. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this important ruthenium precursor.

References

The Dawn of a New Era in Organometallic Chemistry: A Technical Guide to the Discovery and History of Arene Ruthenium Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating discovery and rich history of arene ruthenium complexes, a class of organometallic compounds that has carved a significant niche in both catalysis and medicinal chemistry. From their serendipitous initial synthesis to their current role as promising anticancer agents, this document provides an in-depth exploration of their core chemistry, key milestones, and the scientific endeavors that have propelled their development.

The Genesis: Discovery and Early Structural Elucidation

The journey of arene ruthenium complexes began in the 1960s with the synthesis of the archetypal (benzene)ruthenium(II) chloride dimer, [Ru(η⁶-C₆H₆)Cl₂]₂. Initial reports sparked a debate regarding its structure, with suggestions of both polymeric and dimeric forms. However, subsequent detailed spectroscopic and crystallographic analyses conclusively established its dimeric nature, featuring two ruthenium centers bridged by two chloride ligands, with each ruthenium atom also coordinated to a benzene (B151609) ring and two terminal chlorides.

Synthesis of (η⁶-Benzene)ruthenium(II) Chloride Dimer

The most common and historically significant method for the preparation of this foundational complex involves the reaction of hydrated ruthenium(III) chloride with a cyclohexadiene, typically 1,3-cyclohexadiene (B119728), in an alcoholic solvent. The cyclohexadiene serves as both a reducing agent and the precursor to the benzene ligand via dehydrogenation.

Experimental Protocol: Synthesis of [(η⁶-C₆H₆)RuCl₂]₂

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

1,3-Cyclohexadiene

-

Ethanol (B145695) (95% or absolute)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A solution of ruthenium(III) chloride hydrate in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The solution is thoroughly deoxygenated by bubbling argon or nitrogen gas through it for 15-20 minutes.

-

An excess of 1,3-cyclohexadiene is added to the solution.

-

The reaction mixture is heated to reflux under an inert atmosphere for 3-4 hours. The color of the solution typically changes from dark brown to a reddish-brown.

-

After the reflux period, the solution is cooled to room temperature, and the volume is reduced under vacuum.

-

The resulting red-brown precipitate of [(η⁶-C₆H₆)RuCl₂]₂ is collected by filtration, washed with cold ethanol and then diethyl ether, and dried in vacuo.

Logical Workflow for the Synthesis of [(η⁶-C₆H₆)RuCl₂]₂

Caption: Synthetic workflow for (benzene)ruthenium(II) chloride dimer.

Characterization Data

The structural elucidation of arene ruthenium complexes relies on a combination of spectroscopic and crystallographic techniques.

Table 1: Spectroscopic and Crystallographic Data for [(η⁶-C₆H₆)RuCl₂]₂

| Parameter | Value | Reference(s) |

| ¹H NMR (CDCl₃, δ ppm) | ~5.3-5.5 (s, 6H, C₆H₆) | [1] |

| ¹³C NMR (CDCl₃, δ ppm) | ~85-90 (C₆H₆) | [1] |

| IR (cm⁻¹) | Ru-Cl (bridging): ~250-270Ru-Cl (terminal): ~290-310 | [1] |

| X-ray Crystallography | Crystal System: MonoclinicSpace Group: P2₁/c | [2] |

| Bond Lengths (Å) | Ru-C(benzene): ~2.15-2.20Ru-Cl(terminal): ~2.40Ru-Cl(bridging): ~2.50 | [2] |

| Bond Angles (°) | Cl(terminal)-Ru-Cl(terminal): ~88-92Cl(bridging)-Ru-Cl(bridging): ~85-88 | [2] |

Evolution into Catalysis and Medicinal Chemistry

Following their initial discovery, arene ruthenium complexes quickly found applications in homogeneous catalysis, particularly in hydrogenation and transfer hydrogenation reactions. However, it was their unexpected biological activity that propelled them into the forefront of medicinal chemistry research. The pioneering work of researchers like Sadler and Dyson in the late 20th and early 21st centuries demonstrated the potential of these complexes as anticancer agents, offering a distinct mechanism of action compared to traditional platinum-based drugs.[3]

This led to the development of several classes of arene ruthenium complexes with promising therapeutic properties, including the RAPTA (Ruthenium Arene PTA) family of compounds.

Mechanism of Action in Cancer Therapy

The anticancer activity of arene ruthenium complexes is multifaceted and often involves targeting cellular processes distinct from those targeted by cisplatin. Two prominent mechanisms that have been elucidated are the induction of apoptosis through signaling pathways and the stabilization of G-quadruplex DNA.

Induction of Apoptosis: The Case of RAPTA-C

The complex RAPTA-C, [Ru(η⁶-p-cymene)Cl₂(pta)] (pta = 1,3,5-triaza-7-phosphaadamantane), has been shown to induce apoptosis in cancer cells through a signaling cascade involving the tumor suppressor protein p53 and c-Jun N-terminal kinase (JNK).[4][5]

Signaling Pathway of RAPTA-C Induced Apoptosis

References

- 1. Arene Ruthenium(II) Complexes Bearing the κ-P or κ-P,κ-S Ph2P(CH2)3SPh Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. The ruthenium(II)-arene compound RAPTA-C induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of Diiodo(p-cymene)ruthenium(II) Dimer in Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer hydrogenation is a powerful and versatile technique for the reduction of various functional groups, presenting a safer and more convenient alternative to methods requiring high-pressure molecular hydrogen.[1] Among the catalysts employed for these transformations, ruthenium-based complexes, particularly half-sandwich (arene)Ru(II) compounds, have proven highly effective.[1] Diiodo(p-cymene)ruthenium(II) dimer, [RuI₂(p-cymene)]₂, is a robust, air-stable precatalyst that, upon in situ activation, efficiently facilitates the transfer of hydrogen from a donor molecule—typically a secondary alcohol like 2-propanol or a formic acid/triethylamine mixture—to a substrate such as a ketone or imine.[1][2]

This precatalyst is valued for its versatility and efficiency.[3][4] The iodide ligands are labile, allowing for ready substitution and the generation of catalytically active monomeric species.[5] In combination with appropriate chiral ligands, [RuI₂(p-cymene)]₂ is a cornerstone for asymmetric transfer hydrogenation (ATH), enabling the synthesis of chiral alcohols and amines with high yields and excellent enantioselectivity.[2][6] These application notes provide detailed protocols, catalytic performance data, and mechanistic diagrams for the use of this compound in transfer hydrogenation reactions.

Catalytic Activity and Data

The this compound is an effective precatalyst, often requiring a ligand for high catalytic activity.[1] While its chloro-analogue, [RuCl₂(p-cymene)]₂, is more extensively documented, the general principles and reactivity are comparable.[1] The following tables summarize representative results.

Table 1: Performance in Transfer Hydrogenation of Acetophenone

| Precatalyst | Ligand | Base | Temp (°C) | Time (h) | Conversion (%) | Source |

| [RuI₂(p-cymene)]₂ | DPEPhos | - | - | - | 73 | [1] |

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | KOH | 28 | 0.5 | >99 | [6] |

| [RuCl₂(p-cymene)]₂ | 2,2'-Bibenzimidazole | Cs₂CO₃ | 130 | 12 | 95 | [7] |

Data for the chloro-analogue is presented to illustrate the general performance of this class of catalysts.[1][6]

Table 2: Transfer Hydrogenation of Various Ketones with [RuCl₂(p-cymene)]₂ and 2,2'-Bibenzimidazole Ligand

| Substrate | Product | Yield (%) |

| Acetophenone | 1-Phenylethanol | 95 |

| 4-Methylacetophenone | 1-(p-tolyl)ethanol | 92 |

| 4-Chloroacetophenone | 1-(4-chlorophenyl)ethanol | 94 |

| 2-Acetonaphthone | 1-(naphthalen-2-yl)ethanol | 90 |

| 2'-Acetonaphthone | 1-(naphthalen-2-yl)ethanol | 90 |

Reaction Conditions: Ketone (1 mmol), [RuCl₂(p-cymene)]₂ (1 mol%), 2,2'-Bibenzimidazole (2 mol%), Cs₂CO₃ (0.3 mmol), 2-propanol (3 mL), 130 °C, 12 h. Data sourced from a study on the chloro-analogue.[7]

Mechanisms and Workflows

The catalytic process begins with the activation of the dimer to form a monomeric ruthenium hydride species, which is the active catalyst.[1][3] This species then coordinates to the substrate, facilitates hydride transfer, and is subsequently regenerated.

Caption: Catalyst activation and catalytic cycle for transfer hydrogenation.

A typical experimental procedure follows a systematic workflow to ensure reproducibility and safety under an inert atmosphere.

Caption: General experimental workflow for transfer hydrogenation.

Experimental Protocols

Protocol 1: General Transfer Hydrogenation of a Ketone

This protocol provides a general guideline for the reduction of ketones using 2-propanol as the hydrogen source and may require optimization for specific substrates.[1][8]

Materials and Reagents:

-

This compound ([RuI₂(p-cymene)]₂)

-

Ligand (e.g., bidentate phosphine (B1218219) or diamine)

-

Substrate (e.g., acetophenone)

-

Anhydrous 2-propanol (hydrogen donor)

-

Anhydrous base (e.g., Cs₂CO₃, KOH)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Preparation (In Situ): To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 0.01 mmol, 1 mol% Ru) and the desired ligand (e.g., 0.02 mmol, 2 mol%).[1]

-

Add anhydrous 2-propanol (e.g., 3-5 mL).[8]

-

Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the active catalyst complex.[1]

-

Reaction: Add the ketone substrate (1 mmol) and the base (e.g., 0.3 mmol) to the flask.[8]

-

Heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring.[8]

-

Monitor the reaction progress using a suitable analytical technique such as TLC or GC.[1]

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.[1]

-

Filter the reaction mixture to remove the base and any other precipitated solids. Wash the solids with a small amount of the reaction solvent.[1]

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.[1]

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford the desired alcohol.[8]

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of a Ketone

This protocol details the ATH of a prochiral ketone using a chiral ligand to produce an enantioenriched alcohol.[2][6]

Materials and Reagents:

-

This compound

-

Chiral ligand (e.g., (R,R)-TsDPEN)

-

Prochiral ketone (e.g., acetophenone)

-

Hydrogen donor (e.g., isopropanol (B130326) or formic acid/triethylamine azeotrope)

-

Base (e.g., KOH)

-

Anhydrous, degassed solvent

Procedure:

-

Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere, dissolve the this compound (e.g., 0.005 mmol) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.011 mmol) in anhydrous isopropanol (5 mL).[6]

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active chiral catalyst complex.[6]

-

Reaction Setup: In a separate Schlenk flask, dissolve the ketone (1 mmol) in isopropanol (5 mL).[6]

-

Add a solution of potassium hydroxide (B78521) in isopropanol (e.g., 0.1 M solution, 0.1 mmol) to the ketone solution.[6]

-

Transfer the pre-formed catalyst solution to the ketone/base mixture.

-

Stir the reaction at the desired temperature (e.g., 28-60 °C) and monitor its progress by chiral GC or HPLC.[2]

-

Work-up: Upon completion, cool the reaction, filter to remove solids, and concentrate the filtrate under reduced pressure.

-

Purify the product via column chromatography and determine the enantiomeric excess (ee) by chiral phase chromatography.

Protocol 3: Synthesis of this compound

The diiodo-dimer is typically synthesized via a halide exchange reaction from the more common dichloro(p-cymene)ruthenium(II) dimer.[5]

Caption: Workflow for the synthesis of the diiodo-dimer.

Materials and Reagents:

-

Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

-

Potassium iodide (KI)

-

Tetramethylammonium (B1211777) iodide (TMAI) (catalytic amount)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a flask under an inert nitrogen atmosphere, combine 2.0 g of dichloro(p-cymene)ruthenium(II) dimer and 50 mL of dichloromethane.[5]

-

To this suspension, add a catalytic amount of tetramethylammonium iodide (e.g., 66 mg).[5]

-

In a separate beaker, prepare a solution of 10.2 g of potassium iodide in 50 mL of deionized water.[5]

-

Add the aqueous KI solution to the dichloromethane suspension.

-

Stir the resulting biphasic mixture vigorously at room temperature for approximately 15 hours.[5]

-

After the reaction is complete, transfer the mixture to a separatory funnel and separate the phases.

-

Extract the aqueous phase twice with 40 mL portions of dichloromethane.[5]

-

Combine all organic phases and wash them three times with 40 mL portions of deionized water.[5]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the this compound as a reddish-brown solid.[3][5]

References

Application Notes and Protocols: [RuI2(p-cymene)]2 as a Precatalyst for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodo(p-cymene)ruthenium(II) dimer, [RuI2(p-cymene)]2, is a highly versatile and robust precatalyst for a range of asymmetric transformations, most notably the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. This air-stable, dimeric organometallic compound serves as a convenient precursor to catalytically active 16-electron ruthenium hydride species. The in situ activation of the precatalyst with a chiral ligand allows for the rapid and efficient synthesis of valuable chiral alcohols and amines, which are key building blocks in the pharmaceutical and fine chemical industries.

The operational simplicity, coupled with the high enantioselectivities and yields achieved, makes catalytic systems derived from [RuI2(p-cymene)]2 a powerful tool in asymmetric synthesis. The choice of the chiral ligand, typically a diamine or an amino alcohol, dictates the absolute stereochemistry of the product. One of the most widely used and effective ligands is N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), which is commercially available in both (1R,2R) and (1S,2S) enantiomeric forms.

This document provides detailed application notes and experimental protocols for the use of [RuI2(p-cymene)]2 as a precatalyst in the asymmetric transfer hydrogenation of ketones and imines.

Precatalyst Activation and Catalytic Cycle

The dimeric precatalyst [RuI2(p-cymene)]2 is readily converted into a monomeric, catalytically active species in the presence of a chiral ligand, such as (1R,2R)-TsDPEN. This is followed by the formation of a ruthenium hydride species, which is the active catalyst for the reduction. The catalytic cycle for the asymmetric transfer hydrogenation of a ketone is depicted below.

Caption: Precatalyst activation and catalytic cycle for ATH.

Experimental Workflow

A typical experimental workflow for the asymmetric transfer hydrogenation of a ketone using the [RuI2(p-cymene)]2 precatalyst is outlined below. The procedure is straightforward and can be carried out using standard laboratory equipment.

Caption: General experimental workflow for ATH.

Applications in Asymmetric Transfer Hydrogenation of Ketones

The catalytic system generated from [RuI2(p-cymene)]2 and a chiral ligand is highly effective for the enantioselective reduction of a wide variety of prochiral ketones to the corresponding chiral secondary alcohols.[1]

Data Presentation: Asymmetric Transfer Hydrogenation of Various Ketones

| Substrate | Chiral Ligand | H-Donor System | S/C Ratio | Yield (%) | ee (%) | Product Configuration |

| Acetophenone (B1666503) | (1S,2S)-TsDPEN | i-PrOH / KOH | 200 | >99 | 98 | (S) |

| 4-Chloroacetophenone | (1S,2S)-TsDPEN | HCOOH / NEt3 | 200 | 100 | 98 | (S) |

| 4-Methoxyacetophenone | (1R,2R)-TsDPEN | i-PrOH / KOH | 200 | 93 | 98 | (R) |

| 1-Tetralone | (1R,2R)-TsDPEN | HCOOH / NEt3 | 200 | 99 | 99 | (R) |

| 2-Acetylfuran | (1S,2S)-TsDPEN | i-PrOH / KOH | 200 | 89 | 99 | (S) |

| Benzylacetone | (1R,2R)-TsDPEN | HCOOH / NEt3 | 200 | 94 | 93 | (R) |

| 4-Chromanone | RuCl--INVALID-LINK-- | HCOOH / NEt3 | 1500 | 100 | 99 | (S) |

| Phenacyl chloride | RuCl--INVALID-LINK-- | HCOOH / NEt3 | 1000 | 100 | 98 | (R) |

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone using Isopropanol as the Hydrogen Donor

Materials:

-

[RuI2(p-cymene)]2

-

(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1S,2S)-TsDPEN)

-

Acetophenone

-

Anhydrous 2-propanol (i-PrOH)

-

Potassium hydroxide (B78521) (KOH)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask and standard laboratory glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (0.005 mmol, 1 mol%) and (1S,2S)-TsDPEN (0.011 mmol, 2.2 mol%) in anhydrous 2-propanol (5 mL).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst. The solution should change color from reddish-brown to a deep red or purple.

-

In a separate flask, prepare a solution of potassium hydroxide (0.1 mmol, 10 mol%) in 2-propanol (1 mL).

-

Add the KOH solution to the catalyst mixture and stir for an additional 10 minutes.

-

Add acetophenone (1.0 mmol) to the reaction mixture.

-

Stir the reaction at the desired temperature (typically 25-40°C) and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction by adding water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation of 4-Chloroacetophenone using Formic Acid/Triethylamine (B128534) as the Hydrogen Donor

Materials:

-

[RuI2(p-cymene)]2

-

(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((1S,2S)-TsDPEN)

-

4-Chloroacetophenone

-

Formic acid (HCOOH)

-

Triethylamine (NEt3)

-

Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask and standard laboratory glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere, add this compound (0.0025 mmol, 0.5 mol%) and (1S,2S)-TsDPEN (0.0055 mmol, 1.1 mol%).[1]

-

Add the anhydrous solvent (2 mL) and stir the mixture at room temperature for 20-30 minutes.[1]

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.[1]

-

Add the 4-chloroacetophenone (1.0 mmol) to the reaction flask.[1]

-

Add the formic acid/triethylamine mixture (1.0 mL) to the reaction.[1]

-

Stir the reaction at the desired temperature (typically 25-40°C) and monitor its progress by TLC or GC.[1]

-

Upon completion, dilute the reaction mixture with water (10 mL) and a suitable organic solvent (e.g., dichloromethane (B109758), 10 mL).[1]

-

Separate the layers and extract the aqueous layer with the organic solvent (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Applications in Asymmetric Transfer Hydrogenation of Imines

The catalytic system is also highly effective for the asymmetric reduction of prochiral imines to chiral amines, which are of significant interest in medicinal chemistry. The reaction often proceeds with high yields and excellent enantioselectivities. The use of a formic acid/triethylamine mixture as the hydrogen source is common for this transformation.[2][3]

Data Presentation: Asymmetric Transfer Hydrogenation of Various Imines

| Substrate | Chiral Ligand | H-Donor System | S/C Ratio | Yield (%) | ee (%) | Product Configuration |

| 1-Methyl-3,4-dihydroisoquinoline (B1216472) | (S,S)-TsDPEN | HCOOH / NEt3 | 1000 | 99 | 96 | (R) |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | (S,S)-TsDPEN | HCOOH / NEt3 | 200 | 78 | 95 | (R) |

| 2,3,3-Trimethylindolenine | (S,S)-TsDPEN | HCOOH / NEt3 | 300 | 89 | 99 | (S) |

Experimental Protocol

Protocol 3: Asymmetric Transfer Hydrogenation of 1-Methyl-3,4-dihydroisoquinoline

Materials:

-

[RuI2(p-cymene)]2

-

(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

1-Methyl-3,4-dihydroisoquinoline

-

Formic acid (HCOOH)

-

Triethylamine (NEt3)

-

Anhydrous acetonitrile

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask and standard laboratory glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere, prepare the active catalyst by stirring a mixture of [RuI2(p-cymene)]2 (0.0025 mmol, 0.5 mol%) and (S,S)-TsDPEN (0.0055 mmol, 1.1 mol%) in anhydrous acetonitrile (1 mL) at room temperature for 30 minutes.

-

In a separate flask, add 1-methyl-3,4-dihydroisoquinoline (1.0 mmol) and a 5:2 mixture of formic acid and triethylamine (1.0 mL).

-

Transfer the substrate solution to the catalyst solution.

-

Stir the reaction mixture at 28°C for the required time, monitoring the reaction by GC or LC-MS.

-

Upon completion, make the reaction mixture basic by adding a saturated aqueous solution of sodium carbonate.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion

The [RuI2(p-cymene)]2 dimer is a highly effective and user-friendly precatalyst for asymmetric transfer hydrogenation reactions. Its ability to be activated in situ with a variety of chiral ligands provides a flexible and powerful platform for the synthesis of enantioenriched alcohols and amines. The mild reaction conditions, high yields, and excellent enantioselectivities make this catalytic system an invaluable tool for researchers in both academic and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: C-H Bond Activation using Diiodo(p-cymene)ruthenium(II) Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodo(p-cymene)ruthenium(II) dimer, [RuI₂(p-cymene)]₂, is a versatile and air-stable precatalyst widely employed in organic synthesis for the functionalization of unreactive C-H bonds.[1] This organometallic complex serves as a valuable precursor to catalytically active monomeric ruthenium species, enabling a variety of C-H activation reactions, including arylation, alkenylation, and alkylation.[1][2] The lability of the iodide ligands in [RuI₂(p-cymene)]₂ often leads to higher catalytic activity compared to its chloride analogue, making it a catalyst of significant interest.[3] These application notes provide detailed protocols for key C-H activation reactions, summarize quantitative data, and illustrate the underlying catalytic cycle and experimental workflows.

Key Applications and Mechanisms

The catalytic utility of [RuI₂(p-cymene)]₂ stems from its ability to form a coordinatively unsaturated and highly reactive monomeric ruthenium species upon cleavage of the iodide bridges by donor ligands or under thermal conditions.[4] This monomeric species can then coordinate to a directing group on the substrate, facilitating the cleavage of a proximate C-H bond through a concerted metalation-deprotonation (CMD) pathway. The resulting ruthenacycle intermediate is a key species that undergoes further reaction with a coupling partner to afford the functionalized product and regenerate the active catalyst.[2]

Catalytic Cycle for C-H Arylation

The following diagram illustrates a generally accepted catalytic cycle for the C-H arylation of 2-phenylpyridine (B120327) with an aryl halide, a representative example of C-H activation catalyzed by a [Ru(p-cymene)] complex.

Caption: Proposed catalytic cycle for C-H arylation.

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed C-H Arylation

This protocol describes a general method for the ortho-arylation of arenes containing a directing group, such as 2-phenylpyridine, with aryl halides.[3]

Materials:

-

This compound ([RuI₂(p-cymene)]₂)

-

Phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃))

-

Arene substrate (e.g., 2-phenylpyridine)

-

Aryl halide (e.g., chlorobenzene, bromobenzene, or iodobenzene)

-

Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., N-methyl-2-pyrrolidone (NMP), xylene, or toluene)[3]

-

Schlenk tube or other suitable reaction vessel

-

Standard Schlenk line and inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add [RuI₂(p-cymene)]₂ (e.g., 0.025 mmol, 5 mol%), the phosphine ligand (e.g., 0.055 mmol, 11 mol%), and the base (e.g., K₂CO₃, 1.5 mmol).[3]

-

Evacuate and backfill the tube with the inert atmosphere three times.

-

Add the arene substrate (e.g., 0.5 mmol), the aryl halide (e.g., 1.0 mmol), and the solvent (e.g., 2 mL) via syringe.[3]

-

Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).[3]

-

Stir the reaction mixture for the specified time (e.g., 24 hours).[3]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Workflow for C-H Arylation

Caption: General experimental workflow for C-H arylation.

Quantitative Data Summary

The following tables summarize representative quantitative data for C-H functionalization reactions catalyzed by [Ru(p-cymene)] complexes. Note that while the focus is on the diiodo dimer, comparative data with the dichloro analogue is often available in the literature and provides valuable context for the performance of this class of catalysts.

Table 1: Ruthenium-Catalyzed C-H Arylation of 2-Phenylpyridine